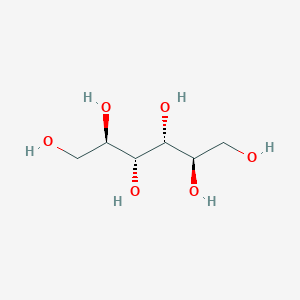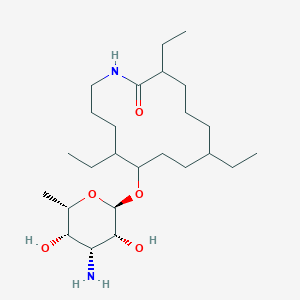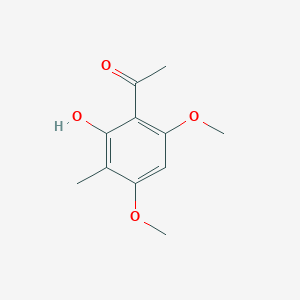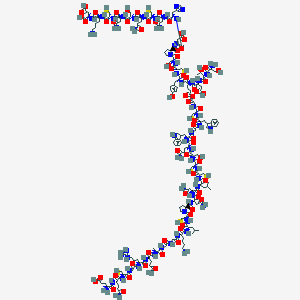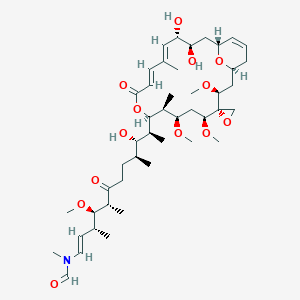
6-Hydroxyscytophycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyscytophycin B is a natural product that belongs to the scytophycin family. It is a complex molecule that has been found to exhibit several biological activities, including antitumor and antiviral properties. Due to its potential therapeutic applications, 6-Hydroxyscytophycin B has become an area of interest in scientific research.
Aplicaciones Científicas De Investigación
DNA Cleavage Activity in Anticancer Research
6-Hydroxyscytophycin B has been explored in the context of cancer research, particularly regarding its DNA cleavage activity. This property is significant for the development of anticancer drugs, as seen in the engineered production of novel analogues like 6'-deoxy-BLM Z. These analogues exhibit potential for enhanced anticancer activity due to their efficient DNA cleavage abilities, making them promising candidates for further cancer treatment research (Huang et al., 2012).
Cytochrome P-450 Enzyme Studies
Research into cytochrome P-450 enzymes, which play a crucial role in various metabolic processes, has utilized 6-Hydroxyscytophycin B. Studies focus on understanding the hydroxylation of substrates like 6-deoxyerythronolide B, a crucial step in erythromycin biosynthesis. This research is pivotal for developing new antibiotics and understanding microbial resistance mechanisms (Shafiee & Hutchinson, 1988).
Metabolic Engineering in Medicinal Plants
6-Hydroxyscytophycin B also plays a role in the metabolic engineering of medicinal plants. For example, it's involved in the transformation processes leading to the production of scopolamine, a medically important compound found in plants like Atropa belladonna. This research aids in enhancing the production of valuable medicinal compounds through genetic engineering (Hashimoto, Yun, & Yamada, 1993).
Antibacterial Applications
Another area of application is in the study of antibacterial properties. Research on 6-Hydroxyscytophycin B derivatives has revealed their potential in creating new antibiotics with specific targets and reduced resistance issues. These studies contribute significantly to the ongoing search for effective treatments against resistant bacterial strains (Morimoto et al., 1990).
Propiedades
Número CAS |
132368-18-4 |
|---|---|
Nombre del producto |
6-Hydroxyscytophycin B |
Fórmula molecular |
C45H73NO13 |
Peso molecular |
836.1 g/mol |
Nombre IUPAC |
N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16,17-dihydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H73NO13/c1-27-15-18-41(51)59-44(32(6)42(52)28(2)16-17-35(48)30(4)43(56-11)29(3)19-20-46(7)26-47)31(5)38(53-8)24-40(55-10)45(25-57-45)39(54-9)23-34-14-12-13-33(58-34)22-37(50)36(49)21-27/h12-13,15,18-21,26,28-34,36-40,42-44,49-50,52H,14,16-17,22-25H2,1-11H3/b18-15+,20-19+,27-21+/t28-,29+,30-,31-,32-,33-,34-,36-,37+,38+,39-,40-,42-,43+,44-,45-/m0/s1 |
Clave InChI |
ZTRATTIWNXCURD-YRCXACEXSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)O)OC)OC)OC |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC |
SMILES canónico |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC |
Sinónimos |
6-hydroxyscytophycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



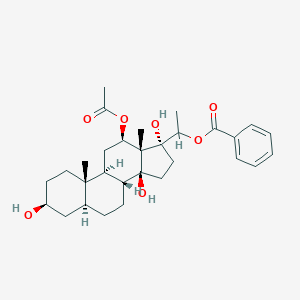
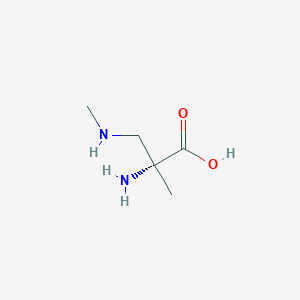
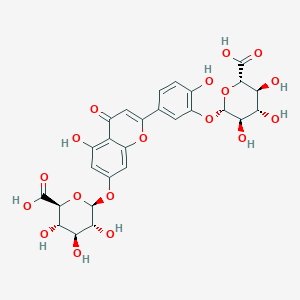
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

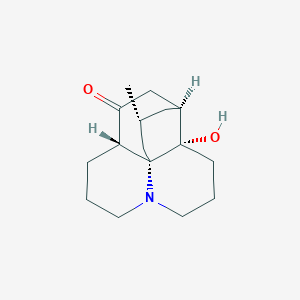
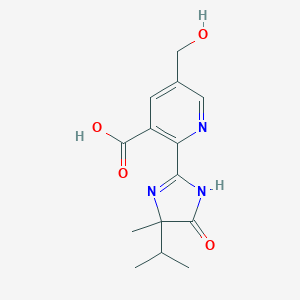
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
